7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 4-methyl-2,3-dihydro-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different indole derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) can be used for methoxylation.
Reduction: Tributyltin hydride (Bu3SnH) is commonly used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used
Major Products
Substitution: 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione.
Reduction: 4-methyl-2,3-dihydro-1H-indole-2,3-dione.
Oxidation: Various oxidized indole derivatives
Scientific Research Applications
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1H-indole-2,3-dione
- 4-methyl-1H-indole-2,3-dione
- 7-bromo-4-(methoxymethyl)-2-methylindole
Uniqueness
7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
115571-78-3 |
---|---|
Molecular Formula |
C9H6BrNO2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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